

Probarbital: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: Probarbital

Cat. No.: B1219439

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Disclaimer: Scientific literature providing specific, in-depth quantitative pharmacokinetic and pharmacodynamic data for **probarbital** is limited. To fulfill the comprehensive requirements of this guide, phenobarbital, a structurally related and extensively studied long-acting barbiturate, will be used as a representative compound to illustrate key concepts, experimental protocols, and signaling pathways. This approach provides a robust framework for understanding the likely pharmacological profile of **probarbital**.

Introduction

Probarbital, also known by its trade names Ipral and Vasalgin, is a barbiturate derivative developed in the 1920s. It is classified as an intermediate-acting sedative-hypnotic agent and possesses anticonvulsant properties.^[1] Like other barbiturates, **probarbital** exerts its effects as a central nervous system (CNS) depressant. Its chemical name is 5-ethyl-5-isopropylbarbituric acid.^[2]

Pharmacodynamics

The primary pharmacodynamic effect of **probarbital** is CNS depression, mediated through its interaction with the γ -aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain.^[3]

Mechanism of Action

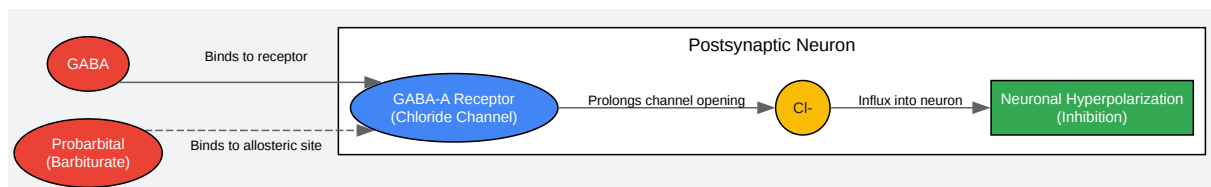
Probarbital, like other barbiturates, acts as a positive allosteric modulator of the GABA-A receptor.[4] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-) into the neuron.[5] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[6]

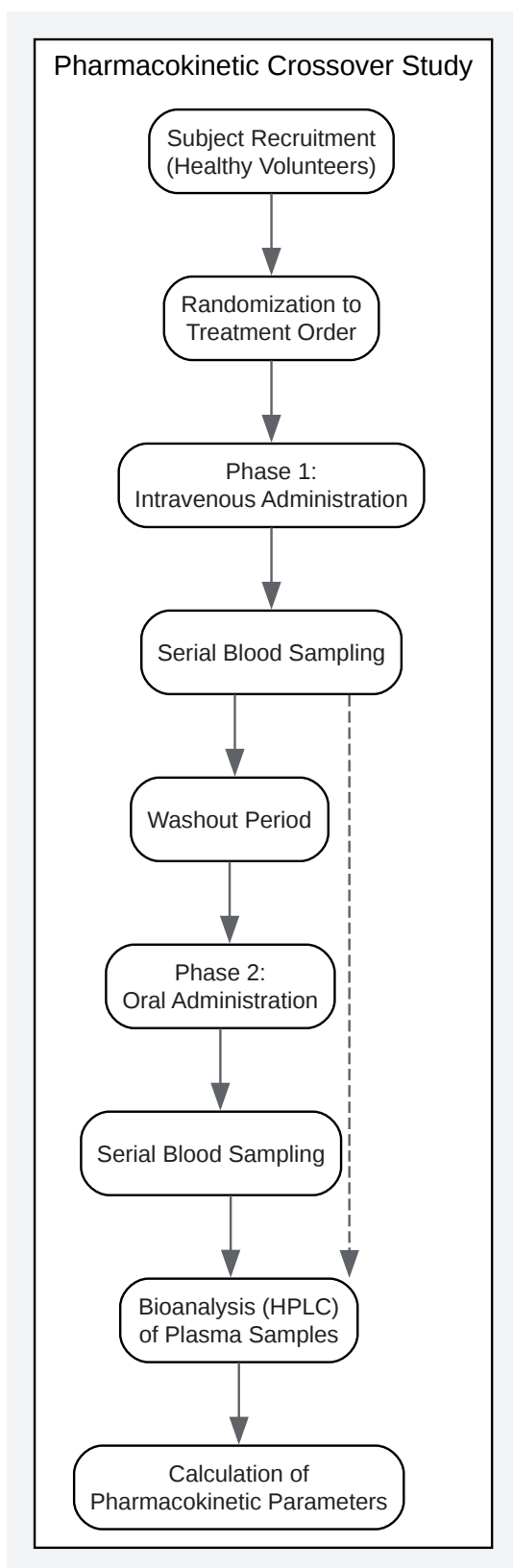
Barbiturates bind to a distinct site on the GABA-A receptor, different from the GABA and benzodiazepine binding sites.[4] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, which enhances the inhibitory signal.[3][4] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[5]

In addition to their effects on GABAergic transmission, barbiturates can also inhibit the excitatory neurotransmitter glutamate by blocking AMPA and kainate receptors.[4] This dual action of enhancing inhibition and reducing excitation contributes to their potent CNS depressant effects.[4]

Signaling Pathway

The following diagram illustrates the mechanism of action of barbiturates on the GABA-A receptor.





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